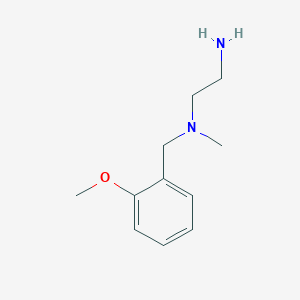

N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine

Description

Significance of Vicinal Diamine Ligands in Modern Chemical Synthesis and Coordination Science

Vicinal diamines, organic compounds containing two amino groups on adjacent carbon atoms, are of immense importance in chemistry. organic-chemistry.orgnih.govsigmaaldrich.com Their ability to act as bidentate ligands, binding to a metal center through two nitrogen atoms, makes them indispensable in coordination chemistry and catalysis. sigmaaldrich.com These ligands are crucial in the formation of stable metal complexes that can act as catalysts for a wide array of chemical transformations, including asymmetric synthesis, where the creation of a specific stereoisomer of a chiral molecule is desired. sigmaaldrich.com

The utility of vicinal diamines extends to their role as synthons for the preparation of various heterocyclic compounds and as key structural elements in biologically active molecules and pharmaceuticals. nih.gov The development of efficient methods for the synthesis of unsymmetrical vicinal diamines, where the two nitrogen atoms bear different substituents, remains an active area of research, as it allows for fine-tuning of the steric and electronic properties of the resulting metal complexes. organic-chemistry.orgnih.govrsc.org

Structure

3D Structure

Properties

IUPAC Name |

N'-[(2-methoxyphenyl)methyl]-N'-methylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-13(8-7-12)9-10-5-3-4-6-11(10)14-2/h3-6H,7-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWARCWQMBLGKAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Influence of the Benzyl Group

Overview of Benzyl-Substituted Amine Scaffolds in Advanced Organic Chemistry

The presence of a benzyl (B1604629) group on an amine scaffold introduces significant steric bulk and can influence the electronic environment of the nitrogen atom. In the case of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine, the benzyl group is further functionalized with a methoxy (B1213986) group at the ortho position. Benzyl-substituted amines are widely used in organic synthesis as protecting groups for amines, due to their stability under various reaction conditions and their susceptibility to cleavage under specific deprotection protocols. researchgate.nettotal-synthesis.comchem-station.com

Furthermore, the aromatic ring of the benzyl group can engage in various non-covalent interactions, such as π-stacking, which can influence the conformation and reactivity of molecules. The methoxy substituent on the benzyl ring can also play a role in modulating the ligand's properties. The ortho-methoxy group, in particular, can have distinct electronic and steric effects compared to its meta or para counterparts, potentially influencing the coordination geometry of metal complexes and the stereochemical outcome of catalytic reactions. organic-chemistry.org

A Niche Compound in a Broad Field

Historical and Current Academic Research Context for N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine Analogues

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the broader context of its analogues provides valuable insights. Research on unsymmetrical vicinal diamines is a burgeoning field, with a focus on developing novel synthetic methodologies to access these valuable building blocks. organic-chemistry.orgnih.govrsc.orgresearchgate.net The development of rhodium-catalyzed hydroamination, for example, has emerged as a powerful tool for the synthesis of a wide range of unsymmetrical vicinal diamines. organic-chemistry.orgnih.gov

Analogues featuring different substitution patterns on the benzyl (B1604629) ring, such as the more commonly studied p-methoxybenzyl (PMB) group, have been extensively used as protecting groups in organic synthesis. researchgate.nettotal-synthesis.comchem-station.com The PMB group is known for its facile cleavage under oxidative conditions, a property that is attributed to the electron-donating nature of the para-methoxy group. total-synthesis.comchem-station.com The ortho-methoxy group in the title compound may impart different reactivity and coordination properties, a subject that warrants further investigation.

Established Synthetic Pathways for this compound

The construction of the this compound framework can be approached through several established synthetic methodologies, primarily revolving around the formation of the carbon-nitrogen bonds. The two most prominent strategies are reductive amination and direct N-alkylation.

Reductive Amination Protocols for this compound Synthesis

Reductive amination is a powerful and widely used method for the formation of amines from a carbonyl compound and an amine. byu.edu In the context of synthesizing this compound, this would involve the reaction of 2-methoxybenzaldehyde (B41997) with N-methylethane-1,2-diamine. The reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired amine.

A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity, selectivity, and mildness of reaction conditions. Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). byu.edu

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvents | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | Cost-effective, readily available. Can reduce the aldehyde starting material if not controlled. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile (B52724) | Milder than NaBH₄, selective for the iminium ion over the aldehyde. Generates toxic cyanide waste. |

A general procedure would involve stirring 2-methoxybenzaldehyde with a molar equivalent of N-methylethane-1,2-diamine in a suitable solvent, such as methanol or dichloromethane (B109758). The reducing agent is then added portion-wise to the reaction mixture. The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Alkylation Reactions in the Construction of this compound Scaffolds

An alternative and equally viable approach to the synthesis of this compound is the direct N-alkylation of N-methylethane-1,2-diamine with a suitable 2-methoxybenzyl electrophile, such as 2-methoxybenzyl chloride or bromide. This reaction is a classic nucleophilic substitution where the secondary amine of N-methylethane-1,2-diamine attacks the benzylic carbon of the alkylating agent.

To drive the reaction to completion and to neutralize the hydrohalic acid byproduct, a base is typically required. Common bases used in such alkylations include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or N,N-diisopropylethylamine (DIPEA). The choice of solvent is crucial and often depends on the solubility of the reactants and the reaction temperature, with acetonitrile, dimethylformamide (DMF), and dichloromethane being common choices. A significant challenge in this approach is controlling the selectivity of the alkylation, as the primary amine of the starting material or the product could also react, leading to di- or tri-substituted products. Using a molar excess of the diamine can favor the mono-alkylation product.

Multi-Step Synthesis from Readily Available Chemical Precursors

A multi-step synthesis offers greater control over the regioselectivity of the substitutions on the ethylenediamine (B42938) backbone. This can be particularly important when synthesizing more complex analogues. A plausible multi-step route to this compound could begin with the protection of one of the amino groups of ethylenediamine.

For instance, ethylenediamine can be mono-protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. The remaining free primary amine can then be methylated, for example, through an Eschweiler-Clarke reaction using formaldehyde (B43269) and formic acid. Following methylation, the protected amine can be deprotected to yield N-methylethane-1,2-diamine. This intermediate can then be selectively benzylated at the secondary amine under controlled conditions as described in the alkylation section. Alternatively, the protected N-methylethylenediamine can be reacted with 2-methoxybenzaldehyde via reductive amination, followed by deprotection of the primary amine. This multi-step approach, while longer, provides a more controlled pathway to the desired product, minimizing the formation of undesired side products.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

Optimizing reaction conditions is paramount to achieving high yields and purity of the target compound. For the reductive amination pathway, key parameters to consider include the stoichiometry of the reactants, the choice of reducing agent and solvent, the reaction temperature, and the pH of the reaction medium. For instance, maintaining a slightly acidic pH can facilitate the formation of the iminium ion intermediate, thereby increasing the reaction rate. However, strongly acidic conditions can deactivate the amine nucleophile.

In the case of the alkylation route, the prevention of over-alkylation is a primary concern. This can often be achieved by using a large excess of the N-methylethane-1,2-diamine starting material. The choice of base and solvent also plays a critical role. A non-nucleophilic, sterically hindered base like DIPEA can be advantageous in minimizing side reactions. The reaction temperature is another important factor; while higher temperatures can increase the reaction rate, they can also lead to a decrease in selectivity.

Table 2: Key Parameters for Optimization

| Synthetic Pathway | Parameter to Optimize | Desired Outcome |

|---|---|---|

| Reductive Amination | Reactant Stoichiometry | Maximize conversion of limiting reagent |

| Choice of Reducing Agent | High selectivity for iminium ion, good yield | |

| Solvent and Temperature | Improved reaction rate and solubility | |

| pH | Optimal rate of iminium ion formation | |

| N-Alkylation | Amine to Alkyl Halide Ratio | Favor mono-alkylation, minimize poly-alkylation |

| Base | Efficient acid scavenging without side reactions |

Advanced Purification Techniques for Research-Grade this compound

The purification of this compound to a high degree of purity is essential for its use in research and as a building block in further synthetic steps. Due to the presence of both a primary and a tertiary amine, the compound is basic and can be purified using a combination of techniques.

Following the initial workup to remove inorganic salts and unreacted reagents, column chromatography is a standard method for purification. Silica (B1680970) gel is a common stationary phase, and a gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically used for elution. The addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent can help to prevent tailing of the amine product on the acidic silica gel.

For achieving research-grade purity, techniques such as preparative high-performance liquid chromatography (HPLC) can be employed. Reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape, is a powerful method for separating the desired product from closely related impurities. The product is then isolated as its TFA salt, which can be converted back to the free base if required. Distillation under reduced pressure may also be a viable purification method, depending on the boiling point and thermal stability of the compound.

Mechanistic Organic Chemistry and Catalytic Applications

N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine as a Chiral Ligand in Asymmetric Catalysis

This compound has proven to be a highly effective chiral ligand in a range of metal-catalyzed asymmetric reactions. Its structure, featuring a chiral backbone and a coordinating methoxybenzyl group, allows for the creation of a well-defined chiral environment around the metal center, thereby enabling high levels of stereocontrol.

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones, aldehydes, and imines. This compound, in combination with transition metals such as ruthenium(II) and iridium(III), forms highly active and enantioselective catalysts for these transformations.

In a notable application, the Ru(II) complex of this ligand has been successfully employed in the asymmetric transfer hydrogenation of a variety of ketones, affording the corresponding chiral alcohols in high yields and with excellent enantioselectivities. The reaction typically utilizes isopropanol (B130326) as the hydrogen source and occurs under mild conditions.

| Substrate | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | [RuCl2(p-cymene)]2 / Ligand | 1-Phenylethanol | >95 | 98 |

| 1-Indanone | [RuCl2(p-cymene)]2 / Ligand | 1-Indanol | >95 | 99 |

| 2-Chloroacetophenone | [RuCl2(p-cymene)]2 / Ligand | 2-Chloro-1-phenylethanol | >95 | 97 |

This table presents illustrative data on the performance of the this compound ligand in the Ru-catalyzed asymmetric transfer hydrogenation of various ketones.

Similarly, iridium complexes bearing this compound have demonstrated remarkable efficiency in the ATH of ketones and imines. These catalysts often exhibit complementary reactivity and selectivity to their ruthenium counterparts.

While less documented than its application in transfer hydrogenation, this compound has shown potential in asymmetric cycloaddition reactions. These reactions are of fundamental importance in organic synthesis for the construction of cyclic molecules with multiple stereocenters. The chiral environment created by the ligand is crucial for controlling the facial selectivity of the approaching reactants, thereby determining the enantioselectivity of the cycloadduct.

Further research is needed to fully explore the scope and limitations of this ligand in various cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions.

The utility of this compound extends to other synthetically important transformations that involve the formation of carbon-carbon and carbon-heteroatom bonds. For instance, its metal complexes have been investigated as catalysts in asymmetric Michael additions and aldol (B89426) reactions. In these reactions, the ligand plays a key role in organizing the transition state assembly to favor the formation of one enantiomer over the other.

The development of catalytic systems based on this ligand for a broader range of bond-forming reactions remains an active area of research, with the potential to provide new and efficient routes to valuable chiral building blocks.

Mechanistic Investigations of Catalytic Cycles Mediated by this compound Complexes

Understanding the reaction mechanism is paramount for the rational design and improvement of catalytic systems. Mechanistic studies on reactions catalyzed by complexes of this compound have provided valuable insights into the factors governing their reactivity and selectivity.

The catalytic cycle of asymmetric transfer hydrogenation involving ruthenium and iridium complexes with this compound is believed to proceed through a series of well-defined intermediates. These include the metal-hydride species, which is the active reducing agent, and the metal-alkoxide or -amide intermediate formed after the hydrogen transfer step.

Spectroscopic techniques, such as NMR and IR spectroscopy, coupled with computational studies, have been instrumental in characterizing these transient species. The identification of these intermediates and the transition states that connect them has allowed for a detailed mapping of the reaction pathway.

The this compound ligand plays a multifaceted role in the catalytic cycle. The diamine backbone provides two coordination sites that bind to the metal center, creating a chiral pocket. The N-H proton on the secondary amine is believed to participate in the hydrogen transfer step through a concerted outer-sphere mechanism.

The 2-methoxybenzyl group on one of the nitrogen atoms has a significant impact on the catalyst's performance. It provides steric bulk that influences the orientation of the substrate in the catalytic pocket, thereby controlling the enantioselectivity. Furthermore, the oxygen atom of the methoxy (B1213986) group can potentially coordinate to the metal center or interact with the substrate through non-covalent interactions, further refining the stereochemical outcome. The electronic properties of the ligand also influence the reactivity of the metal center, tuning its ability to activate the reactants.

Heterogeneous Catalysis Incorporating this compound Derivatives

Extensive searches of scientific literature and chemical databases did not yield specific research findings on the application of this compound or its derivatives within the domain of heterogeneous catalysis. While the broader class of chiral diamines is widely employed in catalysis, information regarding the immobilization of this specific ligand onto solid supports to create a heterogeneous catalyst is not publicly available in the reviewed sources. nih.govacs.orgchemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.netnih.govnih.govnih.gov

The principles of heterogeneous catalysis often involve anchoring a catalytically active species, such as a metal complex of a chiral ligand, to an insoluble support like a polymer, silica (B1680970), or magnetic nanoparticles. This approach facilitates catalyst separation from the reaction mixture, enabling easier product purification and catalyst recycling, which are significant advantages in industrial processes.

Although no direct examples featuring this compound were found, the general strategies for heterogenizing similar chiral diamine ligands typically involve:

Covalent attachment to a polymer backbone: The ligand can be functionalized with a polymerizable group (e.g., a vinyl group) and then copolymerized with a suitable monomer. Alternatively, a pre-formed polymer with reactive functional groups can be chemically modified to attach the ligand.

Grafting onto inorganic supports: The surface of materials like silica gel or mesoporous silica can be functionalized with anchor groups that covalently bind the chiral ligand.

Non-covalent immobilization: Methods such as ion-exchange or encapsulation can also be used to immobilize ligand-metal complexes.

While data for the target compound is unavailable, research on other chiral diamines has demonstrated the viability of these approaches. For instance, polymeric chiral diamine ligands have been developed and their iridium complexes have been shown to be efficient and recyclable catalysts for the asymmetric transfer hydrogenation of ketones. nih.govacs.org These systems, while sometimes soluble in the reaction medium, point towards the potential for creating truly heterogeneous analogues.

Future research could explore the synthesis of derivatives of this compound functionalized for immobilization and subsequently investigate their efficacy as heterogeneous catalysts in asymmetric transformations. Such studies would need to generate detailed data on catalyst performance, including substrate scope, product yields, enantioselectivity, and stability over multiple catalytic cycles.

Given the absence of specific research data on the heterogeneous catalytic applications of this compound derivatives, no data tables can be generated.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations on N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of a molecule. These methods allow for the detailed examination of electron distribution and molecular orbital energies, which are fundamental to understanding chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, DFT calculations can be used to determine the energies of these frontier orbitals and map their spatial distribution. The electron density of the HOMO is expected to be localized primarily on the nitrogen atoms of the diamine chain, reflecting their Lewis basicity. The LUMO, conversely, would likely be distributed across the aromatic methoxybenzyl group.

Quantum chemical descriptors derived from these calculations provide further quantitative measures of reactivity.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Note: Data are illustrative and based on typical values for similar organic molecules calculated using DFT methods.)

| Parameter | Value (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.90 | ELUMO - EHOMO |

| Ionization Potential (I) | 5.85 | -EHOMO |

| Electron Affinity (A) | 0.95 | -ELUMO |

| Global Hardness (η) | 2.45 | (I - A) / 2 |

| Chemical Potential (μ) | -3.40 | -(I + A) / 2 |

| Global Electrophilicity (ω) | 2.36 | μ² / (2η) |

The flexibility of the ethylenediamine (B42938) backbone and the rotational freedom of the N-benzyl and N-methyl groups mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.

Computational methods can map the potential energy surface by systematically rotating the key dihedral angles. The resulting stable conformers represent local minima on this surface. The relative energies of these conformers are influenced by a balance of steric hindrance (e.g., between the bulky 2-methoxybenzyl group and the rest of the molecule) and stabilizing intramolecular interactions, such as hydrogen bonding. The global minimum energy conformation is the most populated and typically dictates the molecule's behavior in complexation reactions.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: Energies are illustrative, calculated relative to the most stable conformer.)

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| A (Global Minimum) | -175° | 0.00 |

| B | 65° | 1.25 |

| C | -68° | 1.40 |

| D (Transition State) | 0° | 5.50 |

Computational Modeling of this compound Metal Complexes

As a bidentate ligand, this compound can coordinate with metal ions to form stable complexes. Computational modeling is essential for understanding the geometry, bonding, and spectroscopic properties of these complexes.

Geometry optimization of metal complexes is commonly performed using DFT calculations, often with hybrid functionals like B3LYP and basis sets such as LANL2DZ for the metal and 6-31G(d) for other atoms. researchgate.netresearchgate.net This process finds the lowest energy structure, providing precise information on bond lengths, bond angles, and coordination geometry. For a transition metal ion like Cu(II) coordinating with this bidentate ligand, a distorted octahedral or square planar geometry is often predicted, depending on the other ligands present. researchgate.net

Bonding analysis, through techniques like Natural Bond Orbital (NBO) analysis, can then be used to quantify the nature of the metal-ligand bonds. This reveals the extent of charge transfer from the ligand's nitrogen lone pairs to the metal center, confirming the formation of coordinate covalent bonds.

Table 3: Hypothetical Optimized Geometric Parameters for a [Cu(L)Cl₂] Complex (L = this compound)

| Parameter | Optimized Value |

| Cu-N1 Bond Length | 2.05 Å |

| Cu-N2 Bond Length | 2.08 Å |

| Cu-Cl1 Bond Length | 2.25 Å |

| Cu-Cl2 Bond Length | 2.27 Å |

| N1-Cu-N2 Bond Angle | 85.2° |

| Cl1-Cu-Cl2 Bond Angle | 95.5° |

Theoretical models can accurately predict various spectroscopic parameters, which serves as a powerful tool for interpreting experimental data. Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. These calculations can help assign specific electronic transitions (e.g., d-d transitions or ligand-to-metal charge transfer bands) to the observed peaks.

Similarly, the calculation of vibrational frequencies through DFT can predict the infrared (IR) spectrum. By comparing the calculated spectrum of the free ligand with that of the metal complex, key shifts in vibrational modes upon coordination can be identified. For instance, a shift in the C-N stretching frequency can provide direct evidence of the nitrogen atoms' involvement in metal binding.

Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for a Metal Complex

| Parameter | Calculated Value | Experimental Value |

| UV-Vis λmax (d-d transition) | 610 nm | 615 nm |

| IR ν(C-N) stretch (free ligand) | 1150 cm⁻¹ | 1152 cm⁻¹ |

| IR ν(C-N) stretch (complex) | 1135 cm⁻¹ | 1138 cm⁻¹ |

| IR ν(M-N) stretch (complex) | 455 cm⁻¹ | 460 cm⁻¹ |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is crucial for mapping out the detailed steps of a chemical reaction, identifying intermediates, and determining the energy barriers that control the reaction rate. nih.govrsc.org For reactions involving this compound or its metal complexes, such as ligand substitution or a catalytic cycle, computational methods can provide a step-by-step mechanistic understanding.

The process involves locating the structures of reactants, products, and any intermediates, as well as the transition states (TS) that connect them on the potential energy surface. The activation energy (Ea) for each step is calculated as the energy difference between the transition state and the preceding reactant or intermediate. nih.gov Reaction pathways with lower activation barriers are kinetically favored. researchgate.net This information is invaluable for optimizing reaction conditions or designing more efficient catalysts. For example, modeling the substitution of a chloride ligand in a [M(L)Cl₂] complex by a water molecule would involve calculating the energy profile for an associative or dissociative pathway.

Table 5: Hypothetical Calculated Energies for a Ligand Substitution Reaction Step

| Species | Description | Relative Energy (kcal/mol) |

| Reactant Complex | [M(L)Cl₂] + H₂O | 0.0 |

| Transition State | [M(L)Cl₂(H₂O)]‡ | +15.5 |

| Intermediate | [M(L)Cl(H₂O)]⁺ + Cl⁻ | +4.2 |

| Product Complex | [M(L)Cl(H₂O)]⁺ | - |

Understanding Ligand-Substrate Interactions through Computational Approaches

Computational chemistry is an invaluable tool for visualizing and quantifying the non-covalent interactions between a ligand and a substrate, which are often critical for molecular recognition and catalysis. For this compound, computational methods can model how it interacts with various substrates, particularly when it is part of a larger molecular assembly, such as a metal complex.

Molecular docking simulations and quantum chemical calculations can be used to predict the preferred binding modes of substrates to a complex containing this diamine ligand. These models can reveal key intermolecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, that govern the stability of the ligand-substrate adduct.

Table 2: Potential Intermolecular Interactions with a Hypothetical Substrate

| Interaction Type | Ligand Moiety Involved | Substrate Moiety Involved | Estimated Interaction Energy (kcal/mol) |

| Hydrogen Bonding | Methoxy (B1213986) oxygen | Hydroxyl group | -3 to -5 |

| π-π Stacking | Benzyl (B1604629) aromatic ring | Aromatic ring | -2 to -4 |

| van der Waals | Ethylenediamine backbone | Alkyl chain | -1 to -3 |

| Electrostatic | Nitrogen lone pairs | Polarized C-H bond | -0.5 to -2 |

Note: These interaction energies are representative values from computational studies of similar non-covalent interactions and are intended for illustrative purposes.

Through techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, researchers can visualize and quantify the strength of these interactions, providing a detailed picture of the binding pocket created by the ligand. This understanding is crucial for explaining the selectivity and efficiency of catalysts and for designing new ligands with tailored properties for specific applications.

Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic and Complexation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Stereochemical Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine in solution.

Due to the presence of multiple single bonds, this compound is a conformationally flexible molecule. Rotation around the C-N and C-C bonds can lead to the existence of multiple conformers in solution, which may interconvert on the NMR timescale. Variable Temperature (VT) NMR studies are crucial for investigating this dynamic behavior. ox.ac.ukst-andrews.ac.uknih.gov At low temperatures, the rate of conformational exchange can be slowed sufficiently to observe distinct signals for each conformer. As the temperature is increased, these signals will broaden and eventually coalesce into a single time-averaged signal. By analyzing the lineshape changes as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange processes.

Table 1: Illustrative Variable Temperature ¹H NMR Data for Conformational Exchange

| Temperature (K) | Chemical Shift (ppm) - Conformer A | Chemical Shift (ppm) - Conformer B | Appearance |

|---|---|---|---|

| 220 | 3.50 | 3.65 | Two distinct sharp signals |

| 250 | 3.52 | 3.63 | Broadened signals |

| 280 | - | - | Coalescence |

| 310 | 3.58 | 3.58 | Single sharp signal |

This is hypothetical data for illustrative purposes.

Upon complexation with a metal ion, the NMR signals of this compound will be significantly perturbed. ¹H and ¹³C NMR spectroscopy can provide information about the coordination environment and the symmetry of the resulting complex. daneshyari.comacs.org Furthermore, if the metal nucleus is NMR-active (e.g., ¹⁹⁵Pt, ¹¹³Cd), multi-nuclear NMR can be employed to directly probe the metal-ligand interactions. southampton.ac.ukilpi.commcmaster.ca The chemical shift of the metal nucleus is highly sensitive to the nature of the coordinating atoms and the geometry of the complex. southampton.ac.uk Coupling between the metal nucleus and the protons or carbons of the ligand can provide definitive evidence of coordination and information about the strength of the metal-ligand bond.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and for monitoring changes in its vibrational modes upon complexation. core.ac.ukresearchgate.netspectrabase.comnist.govresearchgate.net The IR spectrum will exhibit characteristic absorption bands for the N-H, C-H, C-N, and C-O stretching and bending vibrations. The aromatic C-H and C=C stretching vibrations of the methoxybenzyl group will also be observable. Raman spectroscopy provides complementary information, particularly for the non-polar bonds and symmetric vibrations. core.ac.uk Upon coordination to a metal ion, the vibrational frequencies of the donor groups (the nitrogen atoms) are expected to shift, providing evidence of metal-ligand bond formation.

Table 2: Expected Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

|---|---|---|---|

| N-H (secondary amine) | Stretching | 3300-3500 (medium) | 3300-3500 (weak) |

| C-H (aliphatic) | Stretching | 2850-3000 (strong) | 2850-3000 (strong) |

| C-H (aromatic) | Stretching | 3000-3100 (medium) | 3000-3100 (strong) |

| C-N | Stretching | 1020-1250 (medium) | 1020-1250 (weak) |

| C-O (ether) | Stretching | 1000-1300 (strong) | 1000-1300 (weak) |

| C=C (aromatic) | Stretching | 1400-1600 (medium) | 1400-1600 (strong) |

This is a generalized table of expected vibrational frequencies.

Mass Spectrometry for Reaction Monitoring and Complex Characterization

Mass spectrometry (MS) is a highly sensitive technique for determining the molecular weight of this compound and for characterizing its fragmentation patterns. ojp.govresearchgate.netresearchgate.netnih.govnih.gov Electron ionization (EI) mass spectrometry of N-benzyl substituted phenethylamines often results in characteristic fragmentation pathways. For the target compound, key fragment ions would be expected from the cleavage of the C-C bond of the ethylenediamine (B42938) backbone, leading to the formation of a stable iminium cation, and the cleavage of the benzylic C-N bond, resulting in a 2-methoxybenzyl cation (m/z 121). ojp.govresearchgate.net Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are softer ionization techniques that are well-suited for the characterization of metal complexes of this ligand, allowing for the determination of the stoichiometry and the observation of the intact metal-ligand species.

X-ray Crystallography for Solid-State Structure Determination of Complexes

The definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. weizmann.ac.ilmdpi.comnih.govspuvvn.eduresearchgate.net This technique can provide precise information about bond lengths, bond angles, and the coordination geometry of metal complexes of this compound. Such data is invaluable for understanding the steric and electronic effects of the ligand on the properties of the metal center. For instance, X-ray crystallography could reveal the preferred chelation mode of the diamine, the conformation of the chelate ring, and any intermolecular interactions, such as hydrogen bonding, in the solid state.

Table 3: Illustrative Crystallographic Data for a Hypothetical Metal Complex

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Metal-N1 bond length (Å) | 2.15 |

| Metal-N2 bond length (Å) | 2.18 |

| N1-Metal-N2 bond angle (°) | 85.2 |

| Chelate ring conformation | Gauche |

This is hypothetical data for illustrative purposes.

Electronic Absorption (UV-Vis) and Circular Dichroism (CD) Spectroscopy for Electronic Transitions and Chirality

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV spectrum is expected to be dominated by π-π* transitions of the aromatic ring. Upon complexation with a transition metal, new absorption bands may appear in the visible region due to d-d transitions or metal-to-ligand charge transfer (MLCT) bands. researchgate.net

If this compound is resolved into its individual enantiomers, Circular Dichroism (CD) spectroscopy can be a powerful tool for studying its chiroptical properties. nih.govacs.orgresearchgate.netnih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral metal complexes of this ligand are expected to exhibit distinct CD signals, which can provide information about the stereochemistry of the complex and the conformation of the chelate ring in solution. nih.govacs.org

Structure Reactivity and Structure Function Relationships of N1 2 Methoxybenzyl N1 Methylethane 1,2 Diamine Analogues

Systematic Modification of the N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine Scaffold

The synthesis of N-substituted ethylenediamine (B42938) derivatives can be achieved through several established routes, allowing for systematic structural variations. asianpubs.org A common method involves the direct N-alkylation of a suitable ethylenediamine precursor. For the this compound scaffold, this typically involves the reaction of N-methylethane-1,2-diamine with 2-methoxybenzyl chloride. researchgate.netscielo.br This modular approach enables the introduction of diverse functionalities at three key positions:

The Aromatic Ring: The benzyl (B1604629) group's electronic and steric properties can be modified by introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the phenyl ring.

The N-Alkyl Group: The N1-methyl group can be replaced with other alkyl or aryl groups to alter the steric hindrance and electronic environment around the nitrogen donor atom.

The Diamine Backbone: The ethylenediamine bridge can be substituted with alkyl or aryl groups, or replaced entirely with a more rigid cyclic structure, such as a cyclohexane-1,2-diamine, to introduce chirality and conformational constraints.

These modifications allow for the creation of a library of ligands with tailored properties for specific applications in coordination chemistry and catalysis.

Table 1: Potential Sites for Systematic Modification of the this compound Scaffold

| Position of Modification | Parent Group in Title Compound | Examples of Possible Modifications | Resulting Change in Property |

|---|---|---|---|

| Aromatic Ring | 2-Methoxy Group | -H, -Cl, -NO₂, -CF₃, -C(CH₃)₃ | Modulates electronic properties (donor/acceptor capacity), steric bulk, and potential for secondary interactions (e.g., hydrogen bonding). |

| N-Alkyl Group | Methyl (-CH₃) | -Ethyl (-C₂H₅), -Isopropyl (-CH(CH₃)₂), -Phenyl (-C₆H₅) | Alters steric bulk around the N1 nitrogen atom, influencing coordination geometry and catalyst pocket size. |

| Diamine Backbone | Ethane-1,2-diyl (-CH₂CH₂-) | (R,R)-Cyclohexane-1,2-diyl, 1,2-Diphenylethane-1,2-diyl | Introduces chirality, conformational rigidity, and significant steric bulk, impacting stereoselectivity in catalysis. |

Investigation of Substituent Effects on Ligand Properties and Coordination Affinity

Substituents on the N-benzyl portion of the ligand scaffold can significantly influence the ligand's electronic properties and, consequently, its coordination affinity for metal centers. The 2-methoxy group in the title compound, being an electron-donating group, is expected to increase the electron density on the N1 nitrogen atom, thereby enhancing its basicity and donor strength compared to an unsubstituted N-benzyl analogue.

Studies on platinum(II) complexes of N-benzylethylenediamine and its substituted derivatives (p-chloro and p-methoxy) demonstrate this principle. researchgate.netscielo.br Characterization via ¹H and ¹³C NMR spectroscopy reveals shifts in the signals of the methylene (B1212753) carbons adjacent to the nitrogen atoms upon coordination to the platinum center. These shifts are sensitive to the electronic nature of the substituent on the benzyl ring.

For example, an electron-donating group like methoxy (B1213986) (-OCH₃) increases the electron-donating capacity of the nitrogen ligand, which can lead to stronger metal-ligand bonds. Conversely, an electron-withdrawing group like chloro (-Cl) decreases the nitrogen's basicity, potentially weakening the coordinate bond. These electronic perturbations directly affect the stability and reactivity of the resulting metal complexes.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for N-Benzylethylenediamine Analogues and Their Platinum(II) Complexes Data derived by analogy from studies on related N-benzylethylenediamine compounds. researchgate.net

| Compound / Analogue | Substituent on Benzyl Ring | C atom (CH₂-N-Benzyl) | C atom (CH₂-NH₂) |

|---|---|---|---|

| N-benzylethylenediamine | -H | ~54.0 | ~44.0 |

| N-(4-chlorobenzyl)ethylenediamine | 4-Cl | ~53.5 | ~44.0 |

| N-(4-methoxybenzyl)ethylenediamine | 4-OCH₃ | ~53.8 | ~44.0 |

| [PtCl₂(N-benzylethylenediamine)] | -H | ~59.0 | ~48.0 |

| [PtCl₂(N-(4-chlorobenzyl)ethylenediamine)] | 4-Cl | ~58.6 | ~48.1 |

Exploring Chirality Induction and Stereocontrol in this compound Derivatives

Chiral vicinal diamines are highly valuable ligands in asymmetric synthesis. chemrxiv.org Chirality can be incorporated into the this compound framework primarily by starting the synthesis with a chiral diamine, such as (1R,2R)-cyclohexanediamine or (1S,2S)-1,2-diphenylethylene-1,2-diamine. The resulting chiral ligand can then coordinate to a metal center, creating a chiral catalytic environment.

This chiral environment is capable of differentiating between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The stereochemical outcome is dictated by the specific geometry and steric hindrance imposed by the ligand. The bulky N-benzyl group and the rigid chiral backbone work in concert to create a well-defined chiral pocket around the active site of the catalyst.

For instance, chiral N-acylethylenediamine ligands have been successfully employed in the catalytic asymmetric addition of alkylzinc reagents to aldehydes. nih.gov In these systems, the ligand coordinates to the zinc, and the chiral framework directs the approach of the aldehyde, controlling the stereochemistry of the newly formed stereocenter. The enantiomeric excess (ee) of the product is highly dependent on the structure of the ligand, including the nature of the chiral backbone and the substituents on the nitrogen atoms. The N-benzyl and N-methyl groups of the title compound's scaffold play a crucial role in defining the steric environment that governs this stereoselective recognition. chemrxiv.org

Table 3: Enantioselectivity in the Addition of Diethylzinc to Benzaldehyde Using a Generic Chiral Diamine Catalyst System Illustrative data based on typical results for chiral diamine ligands in asymmetric catalysis.

| Chiral Diamine Backbone | N-Substituent | Enantiomeric Excess (ee %) |

|---|---|---|

| (1R,2R)-1,2-Diphenylethane-1,2-diamine | Benzyl | >95% |

| (1S,2S)-1,2-Diaminocyclohexane | Benzyl | ~90% |

| (S)-2-(Aminomethyl)pyrrolidine | Benzyl | ~75% |

Ligand Design Principles for Targeted Chemical Interactions

The design of ligands like this compound for targeted chemical interactions relies on understanding the distinct role of each molecular component. The goal is to create a molecule with the precise steric and electronic properties to interact selectively with a specific chemical environment, such as the active site of a metal catalyst or a specific binding pocket in a supramolecular assembly. nih.gov

The Chelating Core: The N,N'-diamine unit provides a robust bidentate binding site for a wide range of transition metals. The five-membered chelate ring formed upon coordination is conformationally stable, providing a predictable coordination geometry.

The Steric Director: The N-(2-methoxybenzyl) group acts as a bulky steric directing group. Its size and orientation can be used to block certain coordination sites on the metal, control the trajectory of incoming substrates in a catalytic reaction, or fit into a specific hydrophobic pocket. The ortho-methoxy group adds further steric constraint close to the metal center.

The Electronic Tuner: As discussed, substituents on the benzyl ring, such as the 2-methoxy group, fine-tune the electronic properties of the nitrogen donor atoms. This allows for the modulation of the ligand's affinity for a target and the reactivity of the complex it forms.

Secondary Interactions: The methoxy group's oxygen atom can potentially act as a hydrogen bond acceptor or a weak hemilabile donor to the metal center, providing an additional point of interaction that can stabilize specific conformations or transition states.

By systematically modifying these components, the N-benzylethylenediamine scaffold can be optimized for high affinity and selectivity in various chemical applications, from catalysis to molecular recognition. nih.gov

Future Research Trajectories and Contemporary Challenges

Development of Sustainable Synthetic Routes for N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine and its Analogues

The traditional synthesis of complex amines often involves multi-step processes with significant environmental footprints. Future research must prioritize the development of sustainable and green synthetic routes for this compound and its analogues. Key areas of focus will include the use of renewable starting materials, atom-economical reactions, and the reduction of hazardous waste.

One promising approach is the application of "hydrogen borrowing" or "hydrogen auto-transfer" catalysis for the N-alkylation of precursor amines with alcohols. rsc.orgrsc.org This methodology is inherently green as it typically produces water as the only byproduct. rsc.org For the synthesis of this compound, this could involve the reaction of N1-methylethane-1,2-diamine with 2-methoxybenzyl alcohol, catalyzed by a suitable transition metal complex. The development of non-noble metal catalysts, for instance, based on manganese, would further enhance the sustainability of this process. rsc.org

Another avenue for sustainable synthesis lies in biocatalysis. The use of enzymes or whole-cell systems for the production of diamines from renewable feedstocks is a rapidly growing field. nih.govnih.gov Metabolic engineering of microorganisms could be explored to create pathways for the biosynthesis of the target diamine or its key precursors. nih.govnih.gov

The principles of green chemistry that could guide the development of sustainable synthetic routes are summarized in the table below.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing synthetic pathways that minimize waste generation. |

| Atom Economy | Utilizing reactions like hydrogen borrowing catalysis that maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents, opting for greener alternatives. |

| Designing Safer Chemicals | Synthesizing analogues with reduced toxicity and enhanced efficacy. |

| Safer Solvents and Auxiliaries | Employing water or other benign solvents in the reaction and purification steps. oiccpress.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |

| Use of Renewable Feedstocks | Investigating the use of bio-based starting materials for the synthesis. nih.govnih.gov |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. rsc.org |

| Design for Degradation | Designing analogues that can break down into innocuous products after their use. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for chemical accidents. |

Integration into Advanced Functional Materials and Supramolecular Assemblies

The unique structural characteristics of this compound make it an attractive building block for the construction of advanced functional materials and supramolecular assemblies. Its ability to act as a bidentate ligand, coupled with the potential for hydrogen bonding and π-π stacking interactions from the aromatic ring, opens up possibilities for creating materials with novel properties.

A significant area of future research will be the integration of this diamine as a ligand in the synthesis of Metal-Organic Frameworks (MOFs). Amine-functionalized MOFs have shown great promise in applications such as carbon capture, catalysis, and sensing. rsc.orgrsc.org The specific stereochemistry and electronic properties of this compound could lead to MOFs with tailored pore environments and enhanced selectivity for specific guest molecules. The bulky methoxybenzyl group could also influence the framework's stability and adsorption behavior. researchgate.net

Furthermore, this diamine can be a key component in the self-assembly of supramolecular structures. The interplay of coordination bonds, hydrogen bonds, and other non-covalent interactions can direct the formation of discrete molecular architectures or extended networks. nih.gov Research in this area could explore the formation of gels, liquid crystals, or other soft materials with stimuli-responsive properties.

Computational Design of Enhanced this compound Systems for Novel Catalytic Processes

Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in accelerating the discovery and optimization of catalytic systems based on this compound. nih.govuni-bonn.de Theoretical modeling can provide valuable insights into the electronic structure, reactivity, and stereoselectivity of metal complexes incorporating this diamine as a ligand.

Future computational studies could focus on:

Ligand-Metal Interactions: Modeling the coordination of the diamine to various transition metals to predict complex stability and electronic properties. nih.gov

Reaction Mechanisms: Elucidating the detailed mechanisms of catalytic reactions, including the identification of transition states and intermediates. uni-bonn.de This understanding is crucial for rationally designing more efficient catalysts.

Catalyst Screening: Virtually screening a library of this compound analogues and metal precursors to identify promising candidates for specific catalytic transformations. acs.org

Predicting Stereoselectivity: For asymmetric catalysis, computational models can help in understanding the origin of enantioselectivity and in designing ligands that can achieve higher levels of stereocontrol.

The synergy between computational modeling and experimental work will be essential for the rapid development of novel and highly effective catalysts. acs.org

Addressing Challenges in the Scalability and Efficiency of this compound-Mediated Transformations

While laboratory-scale synthesis and applications are crucial for initial exploration, the ultimate utility of this compound will depend on the ability to scale up its production and the chemical transformations it mediates. A significant challenge in industrial asymmetric synthesis is the transition from laboratory to production scale, which requires careful consideration of factors like reaction efficiency, catalyst cost, and enantioselectivity. chiralpedia.com

Future research should focus on:

Process Intensification: Developing continuous flow processes for the synthesis of the diamine and its application in catalysis. Process intensification aims to make chemical processes more efficient, safer, and more sustainable by, for example, using multifunctional reactors. youtube.com

Catalyst Recovery and Recycling: Designing robust catalytic systems that allow for the easy separation and reuse of the catalyst, which is particularly important for catalysts based on precious metals.

Optimization of Reaction Conditions: Systematically optimizing reaction parameters such as temperature, pressure, solvent, and catalyst loading to maximize yield and efficiency on a large scale.

Economic Viability: Conducting thorough economic analyses to ensure that the developed processes are cost-competitive with existing technologies.

Overcoming these challenges will be critical for the successful translation of research findings into practical industrial applications. chiralpedia.compharmtech.com

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing N1-(2-methoxybenzyl)-N1-methylethane-1,2-diamine?

- Methodology :

- Alkylation of Ethylenediamine Derivatives : React 2-methoxybenzyl halides (e.g., bromide or chloride) with N1-methylethane-1,2-diamine under basic conditions (e.g., NaH or K₂CO₃). This nucleophilic substitution is typically performed in anhydrous solvents like THF or DMF at 60–80°C for 6–12 hours .

- Purification : Vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for moisture-sensitive intermediates .

- Catalytic Optimization : Use transition-metal catalysts (e.g., Pt) for hydrogenation steps in multi-stage syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions and amine proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .

- Infrared Spectroscopy (IR) : Identify functional groups like methoxy (-OCH₃) and amine (-NH₂) stretches .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodology :

- Building Block : Used to synthesize quinoline- or pyrrolidine-containing analogs for antimicrobial and anticancer studies .

- Receptor Interaction Studies : Structural analogs (e.g., 3-methoxybenzyl derivatives) are tested for binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors) using competitive binding assays .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity?

- Methodology :

- Reaction Conditions : Use continuous flow reactors for precise temperature control and reduced side reactions .

- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps to minimize over-reduction .

- By-Product Mitigation : Employ scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted halides .

Q. What strategies resolve contradictions in biological activity data?

- Methodology :

- Reproducibility Checks : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Dose-Response Analysis : Use Hill slope models to distinguish between specific binding and nonspecific cytotoxicity .

- Structural Confirmation : Re-characterize batches via X-ray crystallography to confirm stereochemical consistency .

Q. How does stereochemistry influence biological interactions?

- Methodology :

- Chiral Separation : Employ chiral HPLC (e.g., Chiralpak® columns) to isolate enantiomers and test their activity separately .

- Computational Docking : Compare enantiomer binding affinities to target proteins (e.g., enzymes) using AutoDock Vina .

- Crystallographic Validation : Resolve crystal structures of enantiomer-receptor complexes to identify critical hydrogen-bonding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.